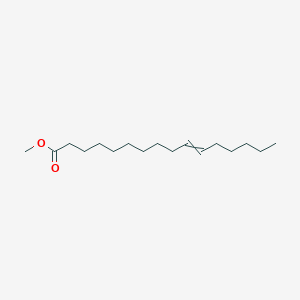
1-Butanamine, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, nitrate is an organic compound that belongs to the class of amines. It is a derivative of butane where one hydrogen atom is replaced by an amino group (-NH2). The nitrate part of the compound indicates the presence of a nitrate ion (NO3-). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanamine can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds using hydrogen gas in the presence of a metal catalyst such as platinum or nickel.
Gabriel Synthesis: This method involves the deprotonation of phthalimide by a hydroxide base, followed by alkylation and hydrolysis.
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of hydrogen and a metal catalyst.
Industrial Production Methods
Industrial production of 1-Butanamine typically involves the reaction of ammonia with butanol over an alumina catalyst . This method is efficient and widely used in large-scale production.
Analyse Des Réactions Chimiques
1-Butanamine undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form butane.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Condensation: It can react with carbonyl compounds to form imines.
Common reagents used in these reactions include hydrogen gas, metal catalysts (such as platinum or nickel), and various acids and bases. Major products formed from these reactions include butane, imines, and other substituted amines .
Applications De Recherche Scientifique
1-Butanamine, nitrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It is used in the production of rubber chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Butanamine, nitrate involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Butanamine can be compared with other similar compounds such as:
Propylamine: Similar in structure but with one less carbon atom.
Isobutylamine: An isomer with a different arrangement of carbon atoms.
Tert-Butylamine: Another isomer with a tertiary carbon attached to the amino group.
1-Butanamine is unique due to its specific structure and reactivity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
58888-50-9 |
|---|---|
Formule moléculaire |
C4H12N2O3 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
butan-1-amine;nitric acid |
InChI |
InChI=1S/C4H11N.HNO3/c1-2-3-4-5;2-1(3)4/h2-5H2,1H3;(H,2,3,4) |
Clé InChI |
OPDYXVVLEOEYMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)




![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)







![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
